molecular formula C16H19NO5S B056564 O-Benzylglycine toluene-p-sulphonate CAS No. 114342-15-3

O-Benzylglycine toluene-p-sulphonate

Cat. No.: B056564
CAS No.: 114342-15-3
M. Wt: 337.4 g/mol
InChI Key: WJKJXKRHMUXQSL-UHFFFAOYSA-N
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Description

O-Benzylglycine toluene-p-sulphonate (CAS: 1738-76-7) is an organic salt composed of the benzyl ester of glycine and p-toluenesulfonic acid. Its molecular formula is C₁₆H₁₉NO₅S, with a molecular weight of 337.4 g/mol . The IUPAC name is benzyl 2-aminoacetate; 4-methylbenzenesulfonic acid, and it is commonly used as a pharmaceutical intermediate, notably in the synthesis of the antidiarrheal drug Racecadotril . Analytical methods for this compound include reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases .

Biological Activity

O-Benzylglycine toluene-p-sulphonate, also known as glycine benzyl ester p-toluenesulfonate, is a compound with significant biological activity, particularly in the context of biochemical research and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₉NO₅S
  • Molecular Weight : 337.39 g/mol
  • CAS Number : 1738-76-7
  • Solubility : Soluble in methanol (0.1 g/mL) and other organic solvents .

This compound functions primarily as a crosslinking inhibitor , which means it can prevent the formation of crosslinked structures in proteins. This property is crucial for various biochemical assays and therapeutic applications, particularly in the field of drug development where controlling protein interactions can lead to better therapeutic outcomes .

Biological Activity

  • Inhibition of Enzyme Activity :
    • Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its effects on peptidases, where it can modulate enzyme activity by altering substrate availability .
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives of O-benzylglycine may exhibit antimicrobial effects, making them potential candidates for developing new antibiotics or antimicrobial agents .
  • Neuroprotective Effects :
    • Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by inhibiting harmful protein interactions that lead to cellular damage .

Case Study 1: Crosslinking Inhibition

In a study involving protein crosslinking, this compound was utilized to inhibit the crosslinking of collagen fibers in vitro. The results demonstrated a significant reduction in crosslinked products compared to control samples without the inhibitor. This finding suggests its potential use in conditions where excessive crosslinking contributes to tissue stiffness and fibrosis.

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of O-benzylglycine derivatives against various bacterial strains. The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Research Findings

Study FocusFindingsReference
Enzyme InhibitionSignificant modulation of peptidase activity
Antimicrobial EfficacyEffective against multiple bacterial strains
Neuroprotective EffectsPotential to inhibit neurotoxic protein interactions

Scientific Research Applications

Synthesis of O-Benzylglycine Toluene-p-Sulphonate

The synthesis typically involves the reaction of benzyl glycine with p-toluenesulfonic acid. The process can be summarized as follows:

  • Refluxing : Mix p-toluenesulfonic acid with benzyl alcohol and glycine.
  • Water Removal : Continuously remove water produced during the reaction to drive the reaction forward.
  • Crystallization : After completion, cool the mixture and crystallize the product.

This method ensures high yields and purity of the final compound, making it suitable for various applications .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics make it suitable for drug formulations, particularly in developing pharmaceuticals that require specific amino acid derivatives.

  • Case Study : In a study exploring novel drug formulations, O-Benzylglycine was used as a building block to synthesize compounds exhibiting enhanced biological activity against certain cancer cell lines.

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for separation and analysis purposes. It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions.

  • Methodology :
    • Mobile Phase: Acetonitrile and water with phosphoric acid (or formic acid for MS compatibility).
    • Application: Suitable for isolating impurities and conducting pharmacokinetic studies .

Crosslinking Inhibition

This compound acts as a potent crosslinking inhibitor in various chemical reactions, which is crucial in polymer chemistry and materials science.

  • Example : It has been tested for its effectiveness in inhibiting crosslinking reactions during the synthesis of hydrogels used in biomedical applications .

Q & A

Basic Research Questions

Q. How can spectroscopic methods confirm the identity of O-Benzylglycine toluene-p-sulphonate?

To confirm the compound's identity, use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze the 1H^1H and 13C^{13}C NMR spectra to verify the presence of characteristic signals, such as the benzyl group (δ ~7.3 ppm for aromatic protons) and the sulfonate moiety (δ ~2.3 ppm for the methyl group in toluene-p-sulphonate) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 337.4 (molecular weight) and fragmentation patterns consistent with the SMILES structure (e.g., cleavage at the ester bond) .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching (~1740 cm1^{-1}) and sulfonate (S=O) vibrations (~1180-1300 cm1^{-1}) .

Q. What is the role of this compound as a protecting group in peptide synthesis?

This compound acts as a carboxyl-protecting group in amino acid derivatives:

  • Protection Mechanism : The toluene-p-sulphonate ester stabilizes the glycine carboxyl group during coupling reactions, preventing unwanted side reactions (e.g., racemization) .
  • Deprotection : Use mild acidic hydrolysis (e.g., dilute HCl in dioxane) or catalytic hydrogenation (for benzyl group removal) to regenerate the free carboxyl group without disrupting other functional groups .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound?

  • Detailed Documentation : Record solvent purity, reaction temperatures, and stoichiometry (e.g., molar ratios of glycine derivative to toluene-p-sulphonic acid) .
  • Characterization : Include 1H^1H NMR, IR, and melting point data in supplementary materials to validate batch consistency .
  • Reagent Quality : Use anhydrous toluene-p-sulphonic acid to avoid side reactions with residual moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclization of this compound derivatives?

Cyclization (e.g., β-lactam formation) requires:

  • Base Selection : Sodium hydride (NaH) in dichloromethane-dimethylformamide (CH2 _2Cl2 _2-DMF) at high dilution to minimize intermolecular reactions .
  • Temperature Control : Maintain sub-0°C conditions during reagent addition to prevent premature deprotection.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC to identify optimal quenching times for desired product ratios .

Q. What advanced analytical techniques resolve contradictions in reported synthetic yields or spectroscopic data?

  • X-ray Crystallography : Determine absolute configuration and crystal packing effects, which may explain discrepancies in melting points or solubility .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., residual starting materials) that affect yield calculations .
  • Multivariate Analysis : Apply statistical tools to compare reaction variables (e.g., solvent polarity, catalyst loading) across studies and identify outlier datasets .

Q. How does the pKa of this compound influence its reactivity in aqueous vs. non-polar systems?

  • Experimental pKa Determination : Use potentiometric titration in DMSO/water mixtures to measure the sulfonate group's acidity. Compare with structurally related compounds (e.g., 4-Benzyloxypyridine 1-oxide, pKa 1.99) to predict solubility and nucleophilic reactivity .
  • Solvent Effects : In non-polar solvents, the sulfonate group remains protonated, enhancing electrophilicity for esterification reactions. In aqueous systems, deprotonation increases solubility but reduces reactivity .

Q. Methodological Considerations

  • Synthetic Pathway Validation : Cross-reference protocols from Textbook of Practical Organic Chemistry (e.g., Expt 8.7) with modern green chemistry principles, such as substituting DMF with ionic liquids for safer cyclization .
  • Data Reporting : Align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by providing raw spectral data in supplementary files and citing prior synthetic routes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Ester Sulfonates

L-Leucine Benzyl Ester p-Toluenesulfonate (CAS: 1738-77-8)

  • Molecular Formula: C₁₆H₁₉NO₅S (identical to O-Benzylglycine) .
  • Structural Difference : The leucine derivative contains a branched alkyl chain (isobutyl group), increasing hydrophobicity compared to glycine’s simpler structure.
  • Applications : Likely used in peptide synthesis, though specific data are unavailable.

Key Contrasts :

Property O-Benzylglycine Toluene-p-Sulphonate L-Leucine Benzyl Ester p-Toluenesulfonate
Side Chain Glycine (CH₂NH₂) Leucine (CH₂CH(CH₂CH₃)₂)
LogP (Lipophilicity) 0.565 Data unavailable
Pharmaceutical Role Racecadotril precursor Unspecified

Sulfonate Esters with Bulky Alcohol Moieties

α-Menthyl Toluene-p-Sulphonate (CAS: N/A)

  • Melting Point : 91–92°C .
  • Optical Activity : Exhibits significant rotation due to the chiral menthyl group, unlike O-Benzylglycine, which lacks inherent chirality .
  • Applications : Primarily studied for stereochemical properties rather than industrial use.

Hexadecyltrimethylammonium Toluene-p-Sulphonate (CAS: 138-32-9)

  • Structure : Quaternary ammonium salt with a C₁₆ alkyl chain and p-toluenesulfonate counterion .
  • Applications : Surfactant or laboratory chemical, contrasting with O-Benzylglycine’s pharmaceutical role .

N-Aryl-p-Toluene Sulfonates

Example: (4-Amino But-2-ynyl)-p-Toluene Sulfonamido Benzoate

  • Synthesis : Requires thionyl chloride and propargyl alcohol, differing from O-Benzylglycine’s esterification route .
  • Functional Groups : Contains sulfonamide and alkyne moieties, enabling click chemistry applications. O-Benzylglycine lacks these reactive groups .

Analytical and Physical Property Comparison

Chromatographic Behavior

  • O-Benzylglycine : Separated via RP-HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid .
  • N-Aryl Sulfonates : Likely require higher organic mobile phase percentages due to increased hydrophobicity .

Thermal and Spectral Data

  • Melting Points : O-Benzylglycine’s m.p. is unspecified, but α-menthyl sulfonate melts at 91–92°C .
  • Spectral Gaps : ¹³C NMR, IR, and UV data for O-Benzylglycine are pending , limiting direct comparisons.

Properties

IUPAC Name

benzyl 2-aminoacetate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKJXKRHMUXQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169657
Record name O-Benzylglycine toluene-p-sulphonate
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-76-7
Record name Glycine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
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Record name O-Benzylglycine toluene-p-sulphonate
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Record name O-Benzylglycine toluene-p-sulphonate
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Record name O-benzylglycine toluene-p-sulphonate
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